molecular formula C12H16FN3O B12496060 2-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

2-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B12496060
M. Wt: 237.27 g/mol
InChI Key: VBRYRVVKXBAGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a chemical compound that features a piperazine ring substituted with a fluorophenyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone typically involves a multi-step process. One common method includes the condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and substituted phenylpiperazine in the presence of potassium carbonate in acetonitrile. This is followed by the reduction of intermediates with sodium borohydride in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of receptor binding and signaling pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
  • 2-(4-fluorophenyl)ethan-1-amine
  • 4-(4-fluorobenzyl)piperazin-1-yl derivatives

Uniqueness

2-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is unique due to the presence of both an amino group and a fluorophenyl group on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H16FN3O

Molecular Weight

237.27 g/mol

IUPAC Name

2-amino-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C12H16FN3O/c13-10-1-3-11(4-2-10)15-5-7-16(8-6-15)12(17)9-14/h1-4H,5-9,14H2

InChI Key

VBRYRVVKXBAGKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN

Origin of Product

United States

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